molecular formula C21H32O4 B8643521 Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate CAS No. 633313-64-1

Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate

Cat. No. B8643521
M. Wt: 348.5 g/mol
InChI Key: GMWAOGKYBJJURD-UHFFFAOYSA-N
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Patent
US07416682B2

Procedure details

A mixture of 66.1 g (0.234 mol) of 2-Hydroxy-4-octyloxy benzoic acid methyl ester obtained in Step 1, 44.7 g (0.30 mol) of 5-Bromopent-1-ene, 207 g (1.5 mol) of K2CO3 and 700 mL of dry butanone is refluxed for 24 h, then allowed to return to room temperature. The reaction mixture is filtered and the butanone is distilled off under reduced pressure. After drying the residue under vacuum a slightly yellow oil (77.5 g, 95%) is obtained, which can be used in the next step without further purification.
Name
2-Hydroxy-4-octyloxy benzoic acid methyl ester
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:6][C:5]=1[OH:19].Br[CH2:22][CH2:23][CH2:24][CH:25]=[CH2:26].C([O-])([O-])=O.[K+].[K+]>CC(=O)CC>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:6][C:5]=1[O:19][CH2:26][CH2:25][CH2:24][CH:23]=[CH2:22] |f:2.3.4|

Inputs

Step One
Name
2-Hydroxy-4-octyloxy benzoic acid methyl ester
Quantity
66.1 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OCCCCCCCC)O)=O
Name
Quantity
44.7 g
Type
reactant
Smiles
BrCCCC=C
Name
Quantity
207 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the butanone is distilled off under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the residue under vacuum a slightly yellow oil (77.5 g, 95%)
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
which can be used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C=C1)OCCCCCCCC)OCCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.